tert-Butyl phosphate
Overview
Description
tert-Butyl phosphate is an organophosphorus compound characterized by the presence of a tert-butyl group attached to a phosphate moiety. This compound is known for its stability and versatility in various chemical reactions and applications. It is commonly used in organic synthesis and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl phosphate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with phosphorus oxychloride in the presence of a base. The reaction typically proceeds as follows: [ \text{tert-Butyl alcohol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the careful addition of phosphorus oxychloride to tert-butyl alcohol under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form this compound oxide.
Substitution: this compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Hydrolysis: tert-Butyl alcohol and phosphoric acid.
Oxidation: this compound oxide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
tert-Butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl phosphate involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. In industrial applications, its stability and reactivity make it an effective reagent for various chemical processes.
Comparison with Similar Compounds
tert-Butyl phosphate can be compared with other similar compounds such as:
Tri(tert-butyl) phosphite: Similar in structure but with different reactivity and applications.
Di-tert-butyl phosphate: Another related compound with distinct chemical properties.
tert-Butyl phenyl phosphate: Used in different industrial applications compared to this compound.
Uniqueness: this compound is unique due to its stability and versatility in various chemical reactions. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFFAPCSABAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946616 | |
Record name | tert-Butyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-75-4 | |
Record name | tert-Butyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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